



Application Notes: ent-Florfenicol-d3 for High-Precision Aquaculture Residue Analysis

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Compound of Interest		
Compound Name:	ent-Florfenicol-d3	
Cat. No.:	B15340444	Get Quote

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in aquaculture to treat bacterial diseases in various fish species.[1] To protect consumers and comply with international food safety standards, regulatory bodies have established Maximum Residue Limits (MRLs) for florfenicol in animal-derived food products, including fish.[2][3] The primary metabolite of florfenicol is florfenicol amine, which is often the target marker residue for monitoring purposes.[2][4] Accurate quantification of these residues is critical. The use of stable isotope-labeled internal standards, such as **ent-Florfenicol-d3** and its metabolite analogue ent-Florfenicol Amine-d3, is the gold standard for analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] These deuterated standards are chemically identical to the target analytes, ensuring they behave similarly during sample preparation and analysis, which corrects for matrix effects and variations in extraction efficiency, leading to highly accurate and precise results.[4]

Core Application: Internal Standard in LC-MS/MS

ent-Florfenicol-d3 serves as an ideal internal standard for the quantification of the parent florfenicol drug, while its metabolite counterpart, ent-Florfenicol Amine-d3, is used for the quantification of florfenicol amine.[4][6] A known quantity of the deuterated standard is added to the sample at the beginning of the extraction process.[4] During LC-MS/MS analysis, the instrument differentiates between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is imparted by the deuterium atoms.[4] By comparing the



peak area of the analyte to that of the internal standard, precise quantification is achieved, compensating for potential sample loss or ionization suppression.

Quantitative Data Summary

Accurate residue analysis relies on validated methods with established performance parameters and adherence to regulatory limits.

Table 1: Maximum Residue Limits (MRLs) for Florfenicol in Fish

Jurisdiction/R egion	Animal Species	MRL (μg/kg)	Target Tissue	Marker Residue
European Union	Fish	1000	Muscle and skin in natural proportion	Sum of florfenicol and its metabolites measured as florfenicol amine
USA (FDA)	Catfish, Salmonids	1000	Muscle-skin	Florfenicol
Brazil	Fish	800	Muscle	Florfenicol

(Data sourced from references[2][3][7][8])

Table 2: Performance Characteristics of LC-MS/MS Methods for Florfenicol Analysis in Fish



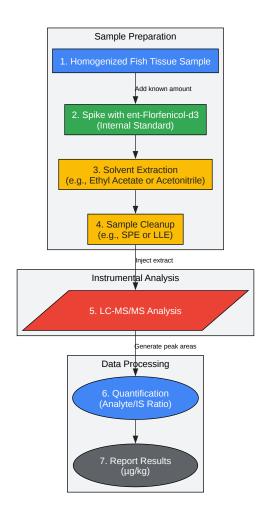
Analyte	Method	LOQ (µg/kg)	LOD (µg/kg)	Recovery (%)	Matrix
Florfenicol	UPLC- MS/MS	3	-	38 - 80	Tilapia Muscle
Florfenicol Amine	UPLC- MS/MS	25	-	38 - 80	Tilapia Muscle
Florfenicol	HPLC- MS/MS	-	0.01	84 - 105	Aquatic Products
Florfenicol Amine	HPLC- MS/MS	-	0.01	84 - 105	Aquatic Products
Florfenicol	LC-MS/MS	100	-	84.9	Muscle-skin
Florfenicol Amine	LC-UV	75	44	85.7 - 92.3	Catfish Muscle

(Data sourced from references[3][9][10][11])

Experimental Workflow Diagram

The following diagram outlines the typical workflow for analyzing florfenicol residues in aquaculture samples using a stable isotope-labeled internal standard.





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Caption: Workflow for quantitative residue analysis using an internal standard.

Detailed Experimental Protocol: Quantification of Florfenicol and Florfenicol Amine in Fish Muscle

This protocol is a generalized procedure based on published methods and should be optimized for specific laboratory conditions and matrices.[6][9][11][12]

- 1. Reagents and Materials
- Florfenicol and Florfenicol Amine analytical standards
- ent-Florfenicol-d3 and/or ent-Florfenicol Amine-d3 internal standards



- Acetonitrile (LC-MS grade)
- Ethyl Acetate (HPLC grade)
- Water (ultra-pure)
- Formic Acid
- Ammonium Hydroxide
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl)[7][11]
- Homogenizer, centrifuge, vortex mixer
- LC-MS/MS system with an ESI source
- 2. Standard Solution Preparation
- Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (florfenicol, florfenicol amine) and internal standard (ent-Florfenicol-d3) in 10 mL of methanol.[6]
- Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile or a suitable solvent.[4][6] An internal standard working solution of 2 μg/mL is common.[4]
- Calibration Curve: Prepare a set of matrix-matched calibration standards by spiking blank fish tissue extract with known concentrations of the analytes and a constant concentration of the internal standard.
- 3. Sample Preparation
- Homogenization: Weigh 2 g of thawed, homogenized fish muscle tissue into a 50 mL centrifuge tube.[12]
- Internal Standard Spiking: Add a precise volume (e.g., 20 μL) of the ent-Florfenicol-d3 internal standard working solution to the sample.[4]



Extraction:

- Add 10 mL of ethyl acetate (optionally containing 2% ammonium hydroxide).[12]
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Agitate for 20 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.[12]
- Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.
- Cleanup (Liquid-Liquid Partition):
 - Add an equal volume of n-hexane to the supernatant, vortex, and centrifuge to remove lipids. Discard the upper hexane layer.[11]
- Evaporation and Reconstitution:
 - Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
 - Reconstitute the residue in a small volume (e.g., 1 mL) of mobile phase starting condition solvent.
- Cleanup (Solid Phase Extraction SPE) (Optional but Recommended):
 - Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
 - Load the reconstituted sample onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate and reconstitute in the final injection solvent.[7]
- Final Preparation: Filter the final reconstituted sample through a 0.22 μm syringe filter into an LC vial for analysis.[9]
- 4. LC-MS/MS Instrumental Analysis



- LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 μm).[6][11]
- Mobile Phase: Gradient elution using:
 - A: Water with 0.1% formic acid or 1 mM ammonium acetate.[9]
 - B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.[11]
- Injection Volume: 5-10 μL.
- MS Detection:
 - Ionization: Electrospray Ionization (ESI), positive or negative mode.
 - Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - Florfenicol: m/z 356.1 > 336.1[11]
 - Florfenicol Amine: m/z 248.1 > 130.1[11]
 - Note: Specific transitions for deuterated standards must be determined.

5. Quantification

- Calculate the peak area ratio of the target analyte to its corresponding deuterated internal standard.
- Determine the concentration of the analyte in the sample by plotting this ratio against the matrix-matched calibration curve.
- Adjust the final concentration based on the initial sample weight and dilution factors to report the result in μg/kg.



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